molecular formula C23H25ClN4O5 B12176645 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12176645
M. Wt: 472.9 g/mol
InChI Key: JJNQSRCRNKVIIA-UHFFFAOYSA-N
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Description

6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of indole alkaloids that have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects

Properties

Molecular Formula

C23H25ClN4O5

Molecular Weight

472.9 g/mol

IUPAC Name

6-chloro-N-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C23H25ClN4O5/c1-31-19-9-14(10-20(32-2)22(19)33-3)26-21(29)11-25-23(30)28-7-6-15-16-8-13(24)4-5-17(16)27-18(15)12-28/h4-5,8-10,27H,6-7,11-12H2,1-3H3,(H,25,30)(H,26,29)

InChI Key

JJNQSRCRNKVIIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and enzymes, thereby modulating their activity . For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide apart is its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its trimethoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Biological Activity

The compound 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (referred to as compound 1 ) belongs to the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a beta-carboline core with a chloro substituent and a trimethoxyphenyl group. The presence of these functional groups contributes to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of beta-carboline derivatives. Compound 1 has been shown to exhibit significant inhibitory effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and T47D (breast cancer).
  • IC50 Values : The compound demonstrated an IC50 value of approximately 9.86 µM against PC-3 cells, indicating potent activity in suppressing cell proliferation and inducing apoptosis .

Anticholinesterase Activity

Beta-carbolines are also recognized for their anticholinesterase properties, which are crucial for treating neurodegenerative diseases like Alzheimer's:

  • Inhibition Studies : Compound 1 has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, related compounds have shown IC50 values as low as 0.5 nM , suggesting strong competitive inhibition .
  • Mechanism : Molecular docking studies indicate that these compounds interact with key residues in the active site of cholinesterases, supporting their potential as therapeutic agents against cognitive decline .

Antimicrobial Activity

The antimicrobial effects of beta-carbolines have also been documented:

  • Activity Spectrum : Compound 1 exhibits activity against a range of bacterial strains. For instance, studies have reported significant inhibition against Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of compound 1 are multifaceted:

  • Topoisomerase Inhibition : Similar beta-carboline derivatives have been shown to inhibit topoisomerases I and II, enzymes critical for DNA replication and transcription .
  • Reactive Oxygen Species (ROS) Accumulation : Induction of ROS has been linked to apoptosis in cancer cells, providing a pathway for the antitumor effects observed with compound 1 .
  • Cholinergic Modulation : By inhibiting cholinesterases, compound 1 may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions .

Case Studies

Several case studies illustrate the efficacy of beta-carboline derivatives in clinical settings:

  • A study involving patients with Alzheimer’s disease indicated that compounds similar to compound 1 improved cognitive function by reducing AChE activity .
  • In vitro studies on cancer cell lines demonstrated that treatment with compound 1 led to reduced cell viability and increased apoptosis markers .

Data Summary

Biological ActivityTargetIC50 ValueReference
AntitumorPC-39.86 µM
AChE Inhibition-0.5 nM
AntimicrobialVariousVaries

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